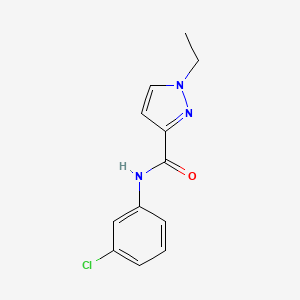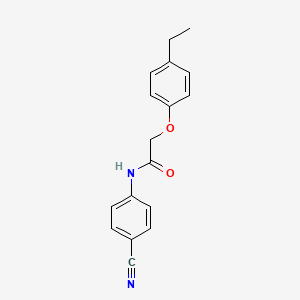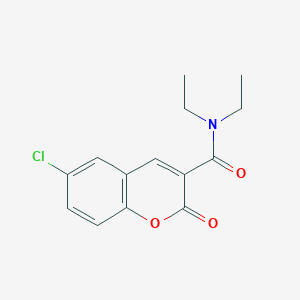
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and it has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood, but it has been proposed to act as a GABA-A receptor modulator, which may explain its anxiolytic and antidepressant effects. It has also been proposed to inhibit the activity of the enzyme topoisomerase II, which may explain its cytotoxic effects against cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit interesting biochemical and physiological effects, including anxiolytic and antidepressant effects, cytotoxic effects against cancer cells, and anti-inflammatory effects. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potential to exhibit interesting biochemical and physiological effects, which may lead to the discovery of new drugs with improved efficacy and safety. However, one limitation of using N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, including the development of new drugs based on N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, the investigation of its mechanism of action, and the exploration of its potential applications in other fields of scientific research. Other future directions include the investigation of its toxicity and the development of new synthesis methods for N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Méthodes De Synthèse
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with ethyl hydrazine to obtain 3-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to obtain the desired product. Another method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to obtain 3-chlorophenylhydrazine, which is then reacted with ethyl pyruvate to obtain N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have anxiolytic and antidepressant effects, and it has been proposed as a potential treatment for anxiety and depression. In cancer research, N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit cytotoxic effects against cancer cells, and it has been proposed as a potential anticancer agent. In drug discovery, N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAXXOORGPHUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5860901.png)
![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)


![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)

